1-(2-Bromoethyl)-3-methylindole
Description
Significance of Indole (B1671886) Scaffold in Synthetic Chemistry and Alkaloid Synthesis
The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a ubiquitous motif in a vast number of biologically active compounds. google.comnih.gov Its prevalence in nature, from the amino acid tryptophan to complex alkaloids, has established it as a "privileged scaffold" in medicinal chemistry and a focal point in organic synthesis. orgsyn.orgchemicalbook.comsigmaaldrich.com The electron-rich nature of the indole nucleus makes it amenable to a wide range of chemical transformations, particularly electrophilic substitution, which predominantly occurs at the C3 position. chemicalbook.comprepchem.com
The indole core is a fundamental building block in the biosynthesis of a large class of alkaloids known as indole alkaloids, which comprise more than 4,100 known compounds. orgsyn.org These natural products exhibit a remarkable diversity of structures and a broad spectrum of physiological activities. nih.govstanford.edu Many indole alkaloids are indispensable in medicine, including the anti-cancer agents vinblastine (B1199706) and vincristine, the anti-hypertensive drug reserpine, and the neurotransmitter serotonin. chemicalbook.comstanford.edu The synthesis of these complex molecules often relies on the strategic construction and functionalization of the indole scaffold, making the development of new synthetic methods for substituted indoles an active and crucial area of research. sigmaaldrich.comstanford.edu
Overview of Halogenated Alkyl Indoles as Key Synthetic Intermediates
Within the diverse family of indole derivatives, halogenated alkyl indoles serve as exceptionally versatile synthetic intermediates. nih.gov The presence of a halogen atom, typically bromine or iodine, on the alkyl side chain provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups and the construction of more complex molecular frameworks. nih.govresearchgate.net
Halogenated indoles, particularly those with the halogen on a side chain, are valuable precursors for the synthesis of modified tryptamines and other biologically active molecules. sigmaaldrich.com For instance, 3-(2-bromoethyl)indole is a key starting material for the synthesis of β-carbolines and various aza-crown ethers. sigmaaldrich.com The reactivity of the carbon-halogen bond allows for its displacement by various nucleophiles, enabling the extension of the side chain and the introduction of different functionalities.
The position of the halogenated alkyl chain, whether on the nitrogen atom (N-alkylation) or at a carbon atom of the indole ring (C-alkylation), significantly influences the reactivity and the types of structures that can be accessed. stanford.edunih.gov N-alkylation of indoles is a common strategy to introduce diverse substituents, and while direct alkylation can sometimes lead to mixtures of N- and C-alkylated products, various methods have been developed to achieve high selectivity. google.comnih.gov The use of a bromoethyl group is particularly strategic, as the terminal bromide can be subsequently transformed to build more elaborate structures.
Structural Context of 1-(2-Bromoethyl)-3-methylindole within the Indole Family
This compound is a specific isomer within the broader class of halogenated alkyl indoles. Its structure is characterized by a methyl group at the C3 position of the indole ring and a 2-bromoethyl substituent attached to the nitrogen atom (N1 position).
The synthesis of this particular isomer would typically involve the N-alkylation of 3-methylindole (B30407) (also known as skatole) with a suitable two-carbon electrophile bearing a bromine atom, such as 1,2-dibromoethane (B42909). hmdb.canist.gov The reaction of the indole nitrogen with an alkylating agent is a common method for the preparation of N-substituted indoles. google.com The presence of the methyl group at the C3 position is significant as it blocks the most common site of electrophilic attack on the indole ring, thereby favoring substitution at the N1 position. stanford.edu
As a synthetic intermediate, this compound offers a reactive site for further chemical modifications. The bromoethyl group at the N1 position can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups. This makes it a valuable building block for the synthesis of a range of N-substituted indole derivatives with potential applications in medicinal chemistry and materials science.
Below is a table summarizing the properties of the parent compound, 3-methylindole.
| Property | Value | Source |
| Molecular Formula | C9H9N | hmdb.canist.gov |
| Molecular Weight | 131.17 g/mol | nist.gov |
| Appearance | White crystalline solid | hmdb.ca |
| Boiling Point | 265-266 °C | hmdb.ca |
| Melting Point | 92-97 °C | hmdb.ca |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-methylindole |
InChI |
InChI=1S/C11H12BrN/c1-9-8-13(7-6-12)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3 |
InChI Key |
NRSHDCLONYYQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCBr |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 3 Methylindole and Its Analogs
Nucleophilic Substitution Reactions at the Bromoethyl Side Chain
The primary mode of reactivity for the 1-(2-bromoethyl) group is its function as an electrophile in nucleophilic substitution reactions. The carbon atom adjacent to the bromine is electron-deficient and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide anion. This classic SN2 reaction is a fundamental and versatile method for introducing a variety of functional groups onto the ethyl side chain.
The electrophilic nature of the bromoethyl side chain allows for straightforward reactions with both nitrogen and sulfur-based nucleophiles.
Amines: Primary and secondary amines readily react with N-(2-bromoethyl)indoles to form the corresponding N-(2-aminoethyl)indoles. These reactions are typically performed in the presence of a base to neutralize the hydrogen bromide byproduct, driving the reaction to completion. This method provides a direct route to structures that are analogs of tryptamine (B22526), a crucial pharmacophore.
Thiols: Thiols and their corresponding thiolates are excellent nucleophiles for this type of substitution. The reaction of 1-(2-bromoethyl)-3-methylindole with a thiol would proceed via a thioether linkage. In studies on analogous bromo-alkyne reagents, the substitution of the bromide by a thiol has been shown to be a very rapid process. For instance, the reaction of 3-bromo-1-phenyl-2-propyn-1-one with a thiol results in a clean and fast conversion to a thio-ynone intermediate. This high reactivity is expected to translate to the bromoethyl side chain of the indole (B1671886). At a pH of 8.0, the conjugation with thiols can reach quantitative yield in minutes at room temperature. While amines can also act as nucleophiles, thiols often exhibit chemoselectivity in buffered aqueous media, reacting preferentially over amine counterparts like lysine (B10760008) residues in biological molecules.
The general conditions for these nucleophilic substitutions are summarized in the table below, based on reactions with similar electrophilic substrates.
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
| Amine | Benzylamine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF), RT to mild heating | N-(2-Benzylaminoethyl)-3-methylindole |
| Thiol | N-acetylcysteine | Phosphate (B84403) Buffer (pH 7-8), Acetonitrile, Room Temperature | S-[2-(3-Methylindol-1-yl)ethyl]cysteine derivative |
The nucleophilic substitution pathway is a powerful tool for derivatization, enabling the synthesis of a library of N-substituted ethyl indole structures. By choosing different nucleophiles, a wide array of functionalities can be appended to the indole core. For example, reaction with azide (B81097) salts can introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine or used in 'click' chemistry reactions. Similarly, reaction with cyanide can introduce a nitrile group, which serves as a precursor for carboxylic acids, amines, or ketones.
The synthesis of functionalized indoles is a significant area of organic chemistry. Successful alkylation at the nitrogen of indole derivatives using various electrophiles in the presence of a base like aqueous potassium hydroxide (B78521) in acetone (B3395972) is a well-established method. This strategy allows for the creation of compounds with potential biological activities, as the indole ring system is a privileged structure in many pharmaceutical agents. The derivatization of the bromoethyl group provides a reliable method to explore structure-activity relationships by systematically modifying the side chain.
Intramolecular Cyclization Pathways Driven by the Bromoethyl Group
A key reactive pathway for 1-(2-bromoethyl)indoles involves intramolecular cyclization, where the indole nucleus itself acts as a nucleophile. This process is driven by the formation of a stable, fused-ring system and is a powerful strategy for synthesizing complex heterocyclic structures.
The pyrrolo[1,2-a]indole scaffold is present in numerous natural products and pharmacologically active compounds. The intramolecular cyclization of N-(2-haloethyl)indoles is one of the most direct methods to construct this fused bicyclic system. The reaction typically proceeds via an intramolecular Friedel-Crafts-type alkylation, where the C2 or C3 position of the indole ring attacks the electrophilic carbon of the bromoethyl side chain. For this compound, the C2 position is the most likely site of attack, leading to the formation of a five-membered pyrrolidine (B122466) ring fused to the indole.
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex molecules under mild conditions. Copper catalysis, in particular, has been effectively used for intramolecular cyclization reactions of indole derivatives. These methods can proceed through various mechanisms, including radical pathways.
A copper(II)-catalyzed dearomatizing cyclization of N-acylindoles has been shown to produce N-fused indolines in good to excellent yields (up to 99%). This type of transformation involves the formation of a new C-N bond and the saturation of the indole's pyrrole (B145914) ring. While the substrate in those studies is different, a similar copper-catalyzed radical cyclization could be envisioned for this compound. The process would likely involve a single-electron transfer from a copper(I) species to the bromoethyl group, generating an alkyl radical. This radical could then attack the C2 position of the indole ring, followed by a subsequent oxidation and protonation sequence to yield the final pyrroloindoline product. This approach offers an alternative to traditional polar cyclizations and can provide access to different substitution patterns or stereochemical outcomes.
Table of Copper-Catalyzed Cyclization Conditions for Indole Analogs
| Copper Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Cu(OTf)₂ | Chloroform | 60 | 99 |
| Cu(OTf)₂ | Toluene | 60 | 95 |
| CuCl | Chloroform | 60 | 5 |
The product of the intramolecular cyclization of this compound is a dihydropyrrolo[1,2-a]indole, also known as a pyrroloindoline. This structure is a saturated version of the pyrroloindole system. The synthesis of such N-fused indolines is of significant interest. For example, methods have been developed for preparing 1,8-dihydropyrrolo[2,3-b]indoles from indole-3-carbaldehyde, demonstrating the accessibility of these reduced ring systems.
The direct cyclization of this compound, often promoted by a Lewis acid or a base (to deprotonate the indole at C2, enhancing its nucleophilicity), would lead to the formation of the 2,3-dihydro-4-methyl-1H-pyrrolo[1,2-a]indole cation, which upon loss of a proton gives the neutral dihydropyrroloindole product. This pathway represents a fundamental strategy for building the core structure of many biologically active alkaloids.
Formation of Pyrazinoindole Ring Systems
The fusion of a pyrazine (B50134) ring to an indole core, creating the pyrazino[1,2-a]indole (B3349936) system, is a significant transformation in synthetic chemistry, leading to compounds with diverse biological activities. nih.govnih.gov The synthesis of these tricyclic structures can be achieved through various strategies, often involving the cyclization of an N-substituted indole precursor. nih.gov For a starting material like this compound, the bromoethyl side chain provides a reactive handle that, after conversion to a suitable nucleophile or electrophile, can participate in ring-forming reactions.
One of the primary methods for constructing the pyrazino[1,2-a]indole scaffold involves the condensation of a bifunctional indole precursor followed by intramolecular cyclization. A common strategy begins with an indole derivative functionalized at the N-1 position with a two-carbon chain bearing a terminal amine. For instance, this compound can be converted to its corresponding amine, 1-(2-aminoethyl)-3-methylindole. This amine can then undergo condensation with a carbonyl compound.
A related and illustrative approach involves the reaction of N-acetylindol-2,3-diones with ethylenediamines. This reaction yields dihydropyrazinones, which can subsequently be dehydrogenated and deacylated to form the aromatic 5H-pyrazino[2,3-b]indoles. scispace.com Although this involves a different isomer of the pyrazinoindole system, the fundamental reaction—condensation between an amine and a carbonyl group to form a new heterocyclic ring—is a core principle applicable to the synthesis of pyrazino[1,2-a]indoles.
Another general method involves the intramolecular cyclization of 2-carbonyl-1-propargylindoles in the presence of ammonia, which effectively builds the pyrazine ring onto the indole framework. nih.gov While the starting material differs, this highlights the versatility of intramolecular cyclization strategies in accessing the pyrazinoindole core.
A powerful method for the formation of tetrahydro-β-carbolines and related structures, including tetrahydropyrazino[1,2-a]indoles, is the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, proceeding through an electrophilic iminium cation intermediate. wikipedia.orgresearchgate.net The electron-rich indole ring acts as the nucleophile, attacking the iminium ion to close the ring.
For a substrate like this compound, it would first be converted to the corresponding tryptamine analog, 1-(2-aminoethyl)-3-methylindole. The subsequent reaction of this tryptamine derivative with an aldehyde or ketone under acidic conditions generates an iminium ion. The key step is the intramolecular electrophilic substitution, where the nucleophilic C3 position of the indole attacks the iminium carbon. However, since the C3 position is substituted with a methyl group in the target compound, the cyclization would be directed to the more nucleophilic C2 position of the indole ring, a process known as the "indole-2-cyclization" variant of the Pictet-Spengler reaction.
The reaction mechanism proceeds as follows:
Formation of an imine from the condensation of the primary amine of the tryptamine derivative and a carbonyl compound.
Protonation of the imine nitrogen under acidic conditions to form a highly electrophilic iminium cation.
Intramolecular electrophilic attack by the C2 position of the indole ring onto the iminium carbon.
Deprotonation to restore aromaticity and yield the final tetrahydropyrazino[1,2-a]indole product.
The use of N-acyliminium ions, which are even more powerful electrophiles, can facilitate these cyclizations under milder conditions with high yields. wikipedia.org This approach has been widely used in the synthesis of complex alkaloids and other pharmacologically relevant molecules. nih.govnih.gov
Table 1: Comparison of Pyrazinoindole Synthesis Routes
| Route | Key Intermediate | Reaction Type | Conditions | Ref. |
| Condensation/Cyclization | N-(2-aminoethyl)indole | Condensation, Intramolecular Cyclization | Varies (e.g., heating with dicarbonyl) | nih.govscispace.com |
| Pictet-Spengler | N-(2-aminoethyl)indole | Electrophilic Aromatic Substitution | Acid catalyst (e.g., TFA, HCl), Aldehyde/Ketone | wikipedia.orgnih.gov |
| N-Acyliminium Ion Cyclization | N-acyl-N-(2-aminoethyl)indole | Electrophilic Aromatic Substitution | Lewis or Brønsted acids | wikipedia.org |
Dearomatizing Spiroannulation Reactions with Dihalides
A significant development in indole chemistry is the direct conversion of unfunctionalized indoles into spirocyclic indolenines and indolines through a dearomatizing spiroannulation reaction. This process involves the reaction of an indole with an electrophilic dihalide in the presence of a strong base and a trialkylborane, such as potassium tert-butoxide (t-BuOK) and triethylborane (B153662) (BEt₃). This method allows for the simultaneous formation of two C-C bonds and the creation of a quaternary spirocyclic center at the C3 position of the indole.
While this reaction is typically described for indoles with an unsubstituted C3 position, the underlying principle of dearomatization and subsequent alkylation is pertinent. The reaction proceeds by initial deprotonation of the indole N-H (if present) or by a more complex activation mechanism involving the triethylborane. The indole C3 position then acts as a nucleophile, attacking one of the electrophilic carbons of the dihalide. A second, intramolecular alkylation at the same C3 position by the other electrophilic center of the dihalide completes the spirocycle formation. The resulting spirocyclic indolenine can then be reduced, for example with sodium borohydride (B1222165) (NaBH₄), to the corresponding spiroindoline.
This methodology has been successfully applied to a range of simple dihalides, such as 1,2-dibromoethane (B42909) and 1,3-dibromopropane, to create cyclopentyl and cyclohexyl spirocycles in high yields.
Table 2: Examples of Dearomatizing Spiroannulation of Indoles
| Indole Reactant | Dihalide Reagent | Product Type | Yield |
| Indole | 1,2-Dibromoethane | Spirocyclopentyl indoline | High |
| 2-Methylindole | 1,2-Dibromoethane | Spirocyclopentyl indoline | High |
| Indole | 1,3-Dibromopropane | Spirocyclohexyl indoline | High |
| 2-Methylindole | 1,3-Dibromopropane | Spirocyclohexyl indoline | High |
Other Annulated Heterocyclic Systems (e.g., Benzodiazaphosphorinones)
The versatile reactivity of indole derivatives, including this compound, allows for the construction of a wide variety of other annulated (fused) heterocyclic systems beyond pyrazinoindoles. The bromoethyl group serves as a key electrophilic handle for intramolecular ring-forming reactions.
For example, indole-fused benzodiazepines can be synthesized through cascade reactions. One such method involves the photocatalyzed addition of a phenacyl radical to a 2-amino-substituted indole derivative, followed by cyclodehydration to form the seven-membered diazepine (B8756704) ring. rsc.orgchemistryviews.org Another approach to indole-fused 1,4-diazepinones utilizes a photoredox-catalyzed cascade cyclization of N-indolyl phenylacrylamides with aroyl chlorides. unimi.it This involves a radical addition followed by an intramolecular cyclization at the C2 position of the indole.
While specific literature on the synthesis of benzodiazaphosphorinones from this compound is scarce, the general principles of forming phosphorus-containing heterocycles fused to an indole ring have been established. For instance, 2-phosphorus-substituted indoles can be prepared via the ring expansion of benzocyclobutenone oxime sulfonates, where a phosphate or phosphine (B1218219) oxide anion acts as the nucleophile initiating the reaction. This demonstrates a pathway to incorporate a phosphorus atom into a ring system attached to the indole core.
Radical Cyclization Strategies
Radical cyclization reactions offer a powerful and selective method for forming cyclic compounds under mild conditions. wikipedia.org For a substrate like this compound, the carbon-bromine bond can be homolytically cleaved to generate a primary alkyl radical. This radical can then undergo an intramolecular cyclization by attacking an unsaturated part of the molecule, most notably the indole ring itself.
The general mechanism involves three steps:
Radical Generation: A radical initiator (e.g., tributyltin hydride with AIBN, or photoredox catalysis) generates the radical at the ethyl side chain.
Radical Cyclization: The generated radical attacks a position on the indole nucleus. This cyclization can be either exo or endo, depending on which atom of the multiple bond is attacked. For radical attack on the indole C2=C3 double bond, a 5-exo-trig cyclization would lead to a five-membered ring fused at the C2 and C3 positions, while a 6-endo-trig cyclization would form a six-membered ring fused at the C3 position. Kinetically, exo cyclizations are generally favored for forming five- and six-membered rings. wikipedia.orgharvard.edu
Quenching: The resulting cyclized radical is then quenched to form the final product. wikipedia.org
Iron-catalyzed radical cyclization presents an efficient strategy for synthesizing various indole-fused heterocycles. rsc.org Furthermore, radical translocation processes followed by cyclization onto the indole C2 position have been used to synthesize hexahydropyrrolo[3,4-b]indoles from 2-bromoindole derivatives. rsc.org Photocatalysis can also initiate radical cyclizations, as seen in the synthesis of indole-fused benzodiazepines where a radical addition is the first step in a cascade reaction. rsc.org These strategies demonstrate the feasibility of using the bromoethyl group on this compound to initiate radical-mediated ring closures to form novel polycyclic indole structures.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). nih.gov The site of substitution is governed by the stability of the resulting cationic intermediate (the sigma complex). For a typical indole, electrophilic attack occurs preferentially at the C3 position, as this allows the positive charge in the intermediate to be stabilized by the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. nih.govquimicaorganica.org
However, in this compound, the C3 position is blocked by a methyl group. Consequently, electrophilic attack is directed to the next most nucleophilic position, which is the C2 carbon. acs.org Attack at C2 leads to an intermediate where the positive charge is located on the C3 atom, which is a tertiary carbon, and can be stabilized by resonance involving the nitrogen lone pair.
Table 3: Regioselectivity of Electrophilic Aromatic Substitution on Indoles
| Indole Substrate | Position of Attack | Rationale | Ref. |
| Indole (unsubstituted) | C3 | Most stable cationic intermediate. | nih.gov |
| 3-Methylindole (B30407) | C2 | C3 position is blocked; C2 is the next most nucleophilic site. | acs.org |
| 4-Substituted Indole | C3 or C5 | Depends on the electronic nature of the C4 substituent and N-protecting group. | beilstein-journals.org |
Rearrangement Reactions Involving Indole-Based Intermediates
Molecular rearrangements are powerful transformations for constructing complex molecular architectures from simpler precursors. Indole-based intermediates, particularly onium ylides, are known to undergo synthetically valuable rearrangement reactions.
A significant advancement in indole chemistry is the development of catalyst-controlled regiodivergent rearrangements of onium ylides derived from indole substrates. escholarship.orgacs.orgnih.govnih.govresearchgate.net These reactions allow for the selective formation of either acs.orgnih.gov- or escholarship.orgacs.org-rearrangement products from a common starting material by simply choosing the appropriate catalyst. escholarship.orgacs.orgnih.govnih.govresearchgate.net
Specifically, oxonium ylides, formed in situ from substituted indoles and diazo compounds, exhibit this divergent behavior. escholarship.orgacs.orgnih.gov The choice of the transition metal catalyst dictates the reaction pathway:
Rhodium catalysts promote a regioselective and diastereoselective acs.orgnih.gov-sigmatropic rearrangement. escholarship.orgacs.orgnih.gov
Copper catalysts favor a regioselective escholarship.orgacs.org-rearrangement. escholarship.orgacs.orgnih.gov
This catalyst control provides a versatile tool for the synthesis of structurally diverse indole alkaloids and other valuable synthetic intermediates. acs.orgnih.govresearchgate.net The application of this methodology was demonstrated in the total synthesis of the indole alkaloid (±)-sorazolon B. acs.orgresearchgate.net
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms and energetics of reactions involving indole derivatives. These studies provide insights that are often difficult to obtain through experimental means alone.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com
In the context of indole chemistry, FMO analysis helps to predict the most reactive sites for electrophilic or nucleophilic attack. The C3 position of the indole ring is the most reactive towards electrophiles, a fact that can be rationalized by the high electron density of the HOMO at this position. wikipedia.org For large molecular systems where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better describe the locality of chemical reactivity. acs.org Computational studies on diindole-based molecules have utilized FMO analysis to understand their electronic properties for applications in organic solar devices. researchgate.net
Understanding a reaction mechanism requires the characterization of transient species, namely transition states and intermediates. Transition states are high-energy configurations at the peak of a reaction energy profile, while intermediates are metastable species that reside in local energy minima along the reaction coordinate.
Computational methods, such as DFT, are powerful tools for locating and characterizing the geometries and energies of these fleeting species. nih.gov For instance, in the catalyst-controlled rearrangements of indole-based onium ylides, DFT calculations have been instrumental in identifying the key intermediates and transition states that govern the divergent reaction pathways. nih.gov The calculations revealed that the rhodium-catalyzed acs.orgnih.gov-rearrangement likely proceeds through a metal-free ylide, whereas the copper-catalyzed escholarship.orgacs.org-rearrangement involves a metal-coordinated ion-pair that recombines within a solvent cage. escholarship.orgacs.orgnih.gov
The following table presents computed energy data for intermediates and transition states in a model system for the rearrangement of indole-based oxonium ylides.
| Species | Description | Relative Free Energy (kcal/mol) |
| 5 | Carbon-bound ylide | -9.2 |
| 6 | Oxygen-bound ylide | +7.0 |
| 7 | Metal-free oxonium ylide | - |
| 8 | exo Transition state for acs.orgnih.gov-rearrangement | - |
Data adapted from computational studies on related indole systems. nih.gov
Density Functional Theory (DFT) has been extensively applied to map out the potential energy surfaces of complex reactions involving indoles, providing detailed mechanistic pictures. researchgate.netnih.gov These studies help to discriminate between proposed mechanisms and to understand the origins of selectivity.
In the case of the catalyst-controlled regiodivergent rearrangements of indole-based onium ylides, DFT calculations have provided strong support for divergent mechanistic pathways. escholarship.orgacs.orgnih.gov
Rhodium-Catalyzed acs.orgnih.gov-Rearrangement: The favored mechanism involves the formation of an oxonium ylide, followed by dissociation of the rhodium catalyst. The resulting metal-free ylide then undergoes a concerted acs.orgnih.gov-sigmatropic rearrangement. nih.gov
Copper-Catalyzed escholarship.orgacs.org-Rearrangement: The copper catalyst remains associated with the intermediate, forming a copper-coordinated ion-pair. This species then undergoes a rapid recombination within a solvent cage to yield the escholarship.orgacs.org-rearrangement product. A symmetry-forbidden metal-free escholarship.orgacs.org-rearrangement was computationally found to be unlikely. nih.gov
These computational findings, combined with experimental observations, provide a comprehensive understanding of how the choice of catalyst can steer the reaction towards a specific outcome. nih.gov DFT studies have also been crucial in understanding the mechanisms of other indole reactions, such as the oxidative cleavage of the pyrrole ring in indoleamine 2,3-dioxygenase. researchgate.netnih.gov
Synthetic Utility in Complex Molecule and Natural Product Synthesis
Application as a Versatile Building Block for Organic Synthesis
In the lexicon of organic synthesis, a "building block" is a molecular fragment with reactive functional groups that allows for its systematic incorporation into a larger, more complex structure. Organic building blocks are fundamental tools in the modular assembly of everything from new drug candidates to materials for optoelectronics. nih.govresearchgate.net The utility of a building block is defined by its ability to reliably introduce a specific chemical motif.
1-(2-Bromoethyl)-3-methylindole perfectly fits this description. The key to its versatility lies in the electrophilic nature of the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This allows the compound to function as a potent alkylating agent, enabling chemists to introduce the 1-methyl-3-indolylethyl moiety onto a wide range of substrates. The N-methylation of the indole (B1671886) ring prevents competing reactions at the indole nitrogen, directing the reactivity exclusively to the bromoethyl side chain. This clear-cut reactivity profile makes it a reliable component in multi-step synthetic sequences. nih.gov
Precursor in Total Synthesis of Indole Alkaloids and Natural Products
The true power of a building block is demonstrated in its application to the total synthesis of complex natural products. While this compound is a valuable precursor, its specific application varies depending on the target scaffold.
Synthesis of Fused Indole Alkaloid Scaffolds (e.g., Pyrroloindoles, Pyrazinoindoles)
The structure of this compound is ideally suited for the construction of fused heterocyclic systems, particularly those involving a new ring fused across the N1 and C2 positions of the indole.
Pyrazinoindoles: The pyrazino[1,2-a]indole (B3349936) scaffold is present in many biologically active molecules. nih.gov The synthesis of this ring system can be efficiently achieved using precursors derived from 1-(2-bromoethyl)indole. For instance, domino reactions involving 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehydes and various amines lead to the formation of complex, fused pyrazinoindoles. researchgate.net This strategy highlights how the bromoethyl group can serve as an anchor for a cyclization cascade. A general and powerful method involves a two-step process: first, a nucleophile (like an amine) displaces the bromide of this compound, and second, the newly introduced functionality undergoes an intramolecular cyclization with a group at the C2 position of the indole ring to form the pyrazine (B50134) ring. nih.gov
Pyrroloindoles: The pyrrolo[1,2-a]indole skeleton is another privileged heterocycle found in numerous natural products. rsc.org The synthesis of this scaffold often relies on the cyclization of a substituent on the indole nitrogen onto the C2 position. While direct examples starting from this compound are not prevalent in the literature, the closely related compound 3-(2-bromoethyl)indole has been used in a one-pot synthesis to construct spirocyclic pyrido[1,2-a]indole derivatives. researchgate.net In this reaction, a dianion attacks the bromoethyl group and subsequently cyclizes, demonstrating the principle of using the bromoethyl-indole core to build fused ring systems. This logic can be extended to the synthesis of pyrroloindoles, where reaction of this compound with a suitable carbanion could be followed by an intramolecular cyclization to furnish the pyrrolo[1,2-a]indole framework.
Table 1: Synthesis of Fused Indole Scaffolds
| Target Scaffold | General Reaction Type | Role of this compound |
|---|---|---|
| Pyrazino[1,2-a]indole | Nucleophilic substitution followed by intramolecular cyclization | Provides the N-indolylethyl backbone, with the bromoethyl group serving as the reactive handle for cyclization. nih.govresearchgate.net |
| Pyrrolo[1,2-a]indole | Nucleophilic substitution followed by intramolecular cyclization | Acts as an alkylating agent to install the N-indolylethyl group, which is the precursor to the fused pyrrole (B145914) ring. researchgate.net |
Construction of Pyrrolocarbazole Skeletons
Pyrrolocarbazoles are complex, polycyclic aromatic alkaloids with significant biological activities. Their synthesis is a considerable challenge, often involving cascade reactions or metal-catalyzed cross-coupling strategies. For example, annulated carbazoles can be synthesized via the reaction of 3-bromomethylindoles with arenes in the presence of a Lewis acid. nih.gov However, a survey of the literature does not show the use of this compound as a direct precursor for the construction of the pyrrolocarbazole skeleton. The assembly of this multi-ring system typically requires different strategic bond disconnections and starting materials.
Generation of Indole o-Quinodimethanes for Spiroindole Synthesis
Indole o-quinodimethanes are highly reactive intermediates used in cycloaddition reactions to construct complex polycyclic systems, including spiroindoles. These intermediates are characteristically generated from 2,3-bis(halomethyl)indoles or related precursors that possess reactive groups at both the C2 and C3 positions. The structure of this compound, which lacks a reactive substituent at the C2 position, makes it unsuitable for generating a classical indole-2,3-quinodimethane.
However, the related precursor 3-(2-bromoethyl)indole can be used to synthesize spirocycles through alternative mechanistic pathways. For instance, it can react with dianions derived from 1,3-dicarbonyl compounds in a one-pot reaction that sequentially constructs a spirocyclopropyl ring at the indole C3 position and forms a new N-heterocyclic ring. researchgate.net This demonstrates that while not a precursor for o-quinodimethanes, the bromoethyl indole core is still valuable for spirocycle synthesis via different routes.
Development of Novel Heterocyclic Scaffolds and Ring Systems
Beyond its role in the synthesis of known natural product scaffolds, this compound is a valuable starting material for the development of novel heterocyclic systems. The design and synthesis of new molecular frameworks is a crucial endeavor in medicinal chemistry, as it provides access to unexplored chemical space and potentially new biological activities. nih.gov
The reactivity of this compound allows it to be combined with a variety of di-nucleophiles to forge new rings. As discussed, its reaction with amine derivatives can lead to fused pyrazinoindoles. nih.govresearchgate.net This concept can be expanded to other nucleophiles. For example, reaction with hydrazine (B178648) derivatives could lead to novel fused pyridazino[1,2-a]indoles, while reaction with ethylenediamine (B42938) could furnish diazepino[1,2-a]indole systems. These transformations, often involving an initial intermolecular alkylation followed by an intramolecular cyclization, provide a reliable and modular approach to new heterocyclic libraries. rsc.org The ability to use this single, relatively simple building block to access a diverse range of complex fused systems underscores its significant value in synthetic and medicinal chemistry.
Future Research Directions and Emerging Methodologies
Advancements in Green Chemistry Approaches for Synthesis of Bromoethyl Indoles
The synthesis of indole (B1671886) derivatives is increasingly being guided by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, renewable materials, and energy-efficient processes. researchgate.netscispace.com Future research will undoubtedly focus on applying these principles to the synthesis of 1-(2-bromoethyl)-3-methylindole and related bromoethyl indoles.
One promising avenue is the adoption of "borrowing hydrogen" or "hydrogen autotransfer" strategies for the C3-alkylation of indoles. orientjchem.org This methodology utilizes alcohols as alkylating agents, with water being the only byproduct, thus offering a significantly greener alternative to traditional methods that employ alkyl halides. orientjchem.org Research in this area will likely focus on adapting these methods for the introduction of functionalized ethyl groups at the indole nitrogen.
Microwave-assisted organic synthesis (MAOS) is another key area of development. chim.itnih.gov Microwave irradiation can dramatically reduce reaction times, improve yields, and often enables reactions to be performed under solvent-free conditions, thereby minimizing waste. chim.itnih.gov The application of microwave technology to the N-alkylation of 3-methylindole (B30407) with 1,2-dibromoethane (B42909) or similar reagents could offer a more sustainable and efficient route to this compound.
Furthermore, the use of alternative reaction media such as ionic liquids, deep eutectic solvents, or even water will continue to be explored. scispace.com These solvents can offer unique reactivity and selectivity profiles while being more environmentally benign than traditional organic solvents. The development of robust synthetic protocols for bromoethyl indoles in these green solvents is a critical area for future investigation.
Design and Development of Novel Catalytic Systems for Specific Transformations
The regioselective functionalization of the indole core, particularly the choice between N-alkylation and C-alkylation, remains a significant challenge. The development of novel catalytic systems that can precisely control the outcome of the reaction between 3-methylindole and bromo-containing electrophiles is a major focus of future research.
Transition metal catalysis, particularly with palladium, copper, and rhodium, has shown great promise in directing the alkylation of indoles. nih.govmdpi.com Future efforts will be directed towards designing ligand-supported catalysts that can selectively activate the N-H bond of 3-methylindole, thereby favoring the formation of the N-alkylated product, this compound. The choice of ligand is crucial in modulating the catalyst's activity and selectivity.
Organocatalysis has also emerged as a powerful tool in asymmetric synthesis and selective functionalization. Chiral phosphoric acids and other organocatalysts could be designed to promote the enantioselective N-alkylation of indoles, a currently challenging transformation. While not directly applicable to the synthesis of the achiral this compound, the principles and catalysts developed could be applied to the synthesis of more complex, chiral indole derivatives starting from this building block.
The table below summarizes some of the catalytic systems being explored for indole alkylation, highlighting the catalyst, the type of transformation, and the potential for regioselective control.
| Catalyst System | Transformation | Regioselectivity | Key Features |
| Palladium/Norbornene | C2-Alkylation of N-H indoles | High for C2 | Enables direct functionalization of the C2 position. |
| Copper Hydride with Chiral Ligands | N- or C3-Alkylation | Ligand-controlled | Offers a switchable approach to either N- or C3-alkylated products. |
| Rhodium(III) with Directing Groups | C4-Alkylation | High for C4 | Allows for the functionalization of the typically less reactive benzene (B151609) ring of the indole. |
| Brønsted/Lewis Acids | C2/C3-Alkylation | Varies with substrate and acid | Simple and readily available catalysts for indole functionalization. |
In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for the rational design of more efficient and selective synthetic methods. Advanced spectroscopic and computational techniques are becoming indispensable tools in this endeavor.
In-situ spectroscopic monitoring , using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allows for the real-time observation of reaction intermediates and the elucidation of reaction pathways. This can provide invaluable information on the role of catalysts, the influence of reaction conditions, and the kinetics of the transformation. For instance, monitoring the N-alkylation of 3-methylindole could help in identifying key intermediates and understanding the factors that control regioselectivity.
Computational chemistry , particularly Density Functional Theory (DFT) calculations, has become a powerful predictive tool in organic chemistry. DFT studies can be used to model reaction transition states, calculate activation energies, and predict the regioselectivity of indole alkylation. Such computational analyses can provide insights that are difficult to obtain experimentally and can guide the design of new catalysts and reaction conditions for the selective synthesis of this compound.
The table below outlines various advanced techniques and their application in studying indole chemistry.
| Technique | Application in Indole Chemistry | Insights Gained |
| NMR Spectroscopy | Elucidation of product structures, in-situ reaction monitoring. | Connectivity, stereochemistry, reaction kinetics, and intermediate identification. |
| UV-Photoelectron Spectroscopy (UV-PES) | Investigation of the electronic structure of indole derivatives. | Understanding the impact of substituents on the molecular orbitals and reactivity. |
| FTIR Spectroscopy | Monitoring of functional group transformations. | Tracking the progress of reactions and identifying key bond formations/breakages. |
| Mass Spectrometry | Identification of reaction products and intermediates. | Molecular weight determination and fragmentation patterns for structural elucidation. |
| Density Functional Theory (DFT) | Modeling of reaction mechanisms and prediction of selectivity. | Transition state energies, reaction pathways, and the origin of regioselectivity. |
Exploration of Unprecedented Reaction Pathways and Reactivity Patterns
The presence of the reactive bromoethyl side chain on the indole nitrogen in this compound opens up possibilities for exploring novel and unprecedented reaction pathways. Future research will likely focus on harnessing this reactivity to construct new and complex heterocyclic scaffolds.
One area of exploration is the development of novel intramolecular cyclization reactions . The bromoethyl group can act as an electrophile, and under the right conditions, it could react with nucleophilic positions on the indole ring or on substituents attached to the ring, leading to the formation of new fused or bridged ring systems. The discovery of unexpected cyclization pathways could lead to the synthesis of entirely new classes of indole-containing heterocycles. nih.gov
The functionalization of the bromoethyl side chain itself presents another avenue for research. The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. Exploring reactions that go beyond simple nucleophilic substitution, such as radical-mediated transformations or transition metal-catalyzed cross-coupling reactions at the side chain, could lead to novel and valuable synthetic methodologies.
Furthermore, the strategic use of this compound in multicomponent reactions and cascade sequences is an emerging area of interest. By designing reactions where this building block participates in a series of sequential transformations in a single pot, complex molecules can be assembled with high efficiency and atom economy. The discovery of new cascade reactions involving this compound could significantly streamline the synthesis of complex targets.
The exploration of the reactivity of the C-H bonds on both the pyrrole (B145914) and benzene rings of this compound through modern C-H activation strategies is also a promising direction. chim.itrsc.org While the N-alkylation might influence the reactivity of these C-H bonds, developing catalytic systems for their selective functionalization would provide powerful tools for late-stage diversification.
Q & A
Q. How do steric and electronic effects influence the alkylation efficiency of 3-methylindole derivatives?
- Methodological Answer : Electron-donating groups on the indole ring (e.g., methyl) enhance nucleophilicity at the N1 position, favoring alkylation. Steric hindrance from bulky substituents may require polar aprotic solvents (e.g., DMF) to stabilize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
